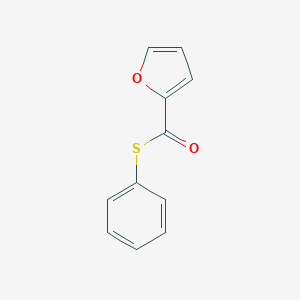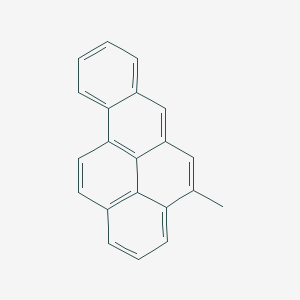
4-Methylbenzo(A)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzo(A)pyrene (4-MBAP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials such as wood, coal, and tobacco. It is a potent carcinogen that has been linked to the development of lung cancer, skin cancer, and other types of cancer. The purpose of
Mecanismo De Acción
The mechanism of action of 4-Methylbenzo(A)pyrene involves the formation of DNA adducts, which are covalent bonds between 4-Methylbenzo(A)pyrene and DNA. These adducts can cause mutations and DNA damage, leading to the development of cancer. Additionally, 4-Methylbenzo(A)pyrene can induce oxidative stress, which can further damage DNA and promote carcinogenesis.
Biochemical and Physiological Effects:
Studies have shown that exposure to 4-Methylbenzo(A)pyrene can lead to increased levels of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. Additionally, 4-Methylbenzo(A)pyrene has been shown to induce apoptosis, or programmed cell death, in certain cell types. These effects can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methylbenzo(A)pyrene in lab experiments is that it is a well-characterized compound that has been extensively studied. Additionally, its carcinogenic properties make it a useful model compound for investigating the mechanisms of PAH-induced carcinogenesis. However, one limitation of using 4-Methylbenzo(A)pyrene is that it is a potent carcinogen that requires special handling and safety precautions.
Direcciones Futuras
Future research on 4-Methylbenzo(A)pyrene should focus on identifying novel chemopreventive agents that can reduce the carcinogenic effects of PAHs such as 4-Methylbenzo(A)pyrene. Additionally, studies should investigate the effects of 4-Methylbenzo(A)pyrene on different cell types and in different organs to better understand its carcinogenic properties. Finally, research should focus on developing new methods for detecting and quantifying 4-Methylbenzo(A)pyrene in environmental samples to better understand human exposure to this compound.
Métodos De Síntesis
4-Methylbenzo(A)pyrene can be synthesized by the reaction of benzene with acrolein in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with sulfuric acid to yield 4-Methylbenzo(A)pyrene. This synthesis method has been used in several studies to produce 4-Methylbenzo(A)pyrene for research purposes.
Aplicaciones Científicas De Investigación
4-Methylbenzo(A)pyrene has been extensively studied for its carcinogenic properties and has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis. It has also been used to study the effects of PAHs on gene expression, DNA damage, and oxidative stress. Additionally, 4-Methylbenzo(A)pyrene has been used to evaluate the efficacy of various chemopreventive agents in reducing PAH-induced carcinogenesis.
Propiedades
Número CAS |
16757-83-8 |
|---|---|
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
4-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-11-16-12-15-5-2-3-7-18(15)19-10-9-14-6-4-8-17(13)20(14)21(16)19/h2-12H,1H3 |
Clave InChI |
VYWXLKZSEDZSCA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4 |
SMILES canónico |
CC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4 |
Otros números CAS |
16757-83-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



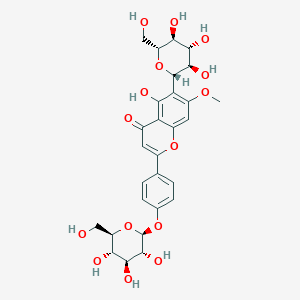
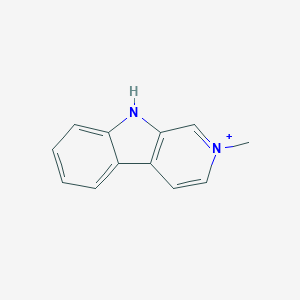
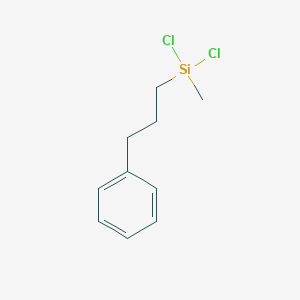
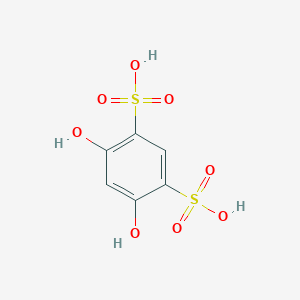
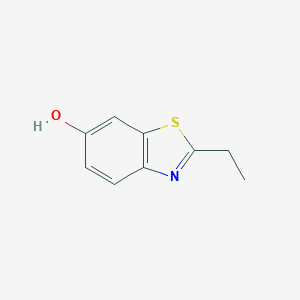
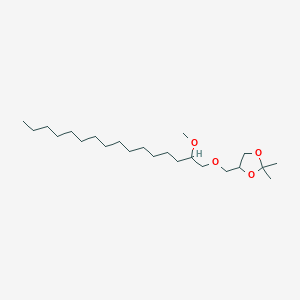
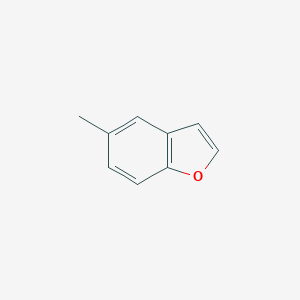
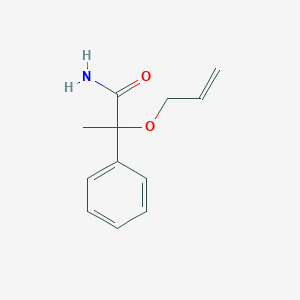
![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
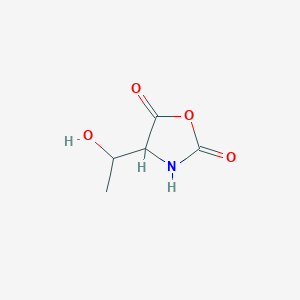
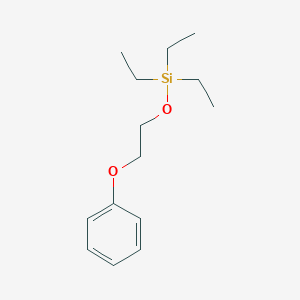
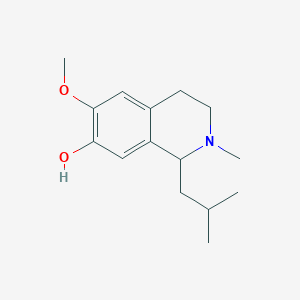
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
